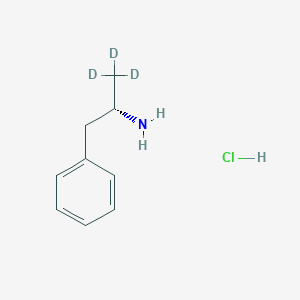
(2S)-1,1,1-trideuterio-3-phenylpropan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamfetamine-d3 Hydrochloride, also known as (aS)-a-(Methyl-d3)benzeneethanamine Hydrochloride, is a stable isotope-labeled compound. It is a derivative of dexamfetamine, a potent central nervous system stimulant. This compound is primarily used in scientific research and pharmaceutical testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dexamfetamine-d3 Hydrochloride involves the incorporation of deuterium atoms into the dexamfetamine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of the deuterated precursor, followed by its conversion into the final product through a series of steps including reduction, substitution, and purification .
Industrial Production Methods
Industrial production of Dexamfetamine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dexamfetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include deuterated analogs of dexamfetamine and its derivatives. These products are used in various research applications to study the pharmacokinetics and metabolism of dexamfetamine .
Wissenschaftliche Forschungsanwendungen
Dexamfetamine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dexamfetamine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of dexamfetamine.
Drug Development: Used in the development and testing of new pharmaceutical formulations.
Neuroscience Research: Employed in studies related to the central nervous system and its disorders
Wirkmechanismus
Dexamfetamine-d3 Hydrochloride exerts its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. It prevents the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is beneficial in the treatment of conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamfetamine: The non-deuterated form of Dexamfetamine-d3 Hydrochloride.
Lisdexamfetamine: A prodrug of dexamfetamine used in the treatment of ADHD and binge eating disorder.
Levoamphetamine: The levorotatory enantiomer of amphetamine with similar stimulant properties.
Uniqueness
Dexamfetamine-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it an invaluable tool in research. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C9H14ClN |
|---|---|
Molekulargewicht |
174.68 g/mol |
IUPAC-Name |
(2S)-1,1,1-trideuterio-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1/i1D3; |
InChI-Schlüssel |
SEVKYLYIYIKRSW-IUDMXIBMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


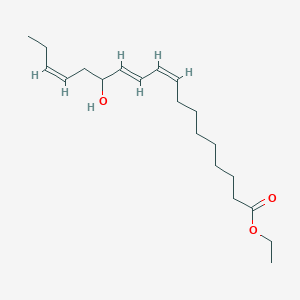


![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
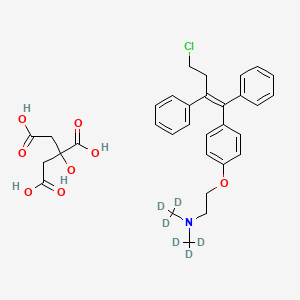
![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)
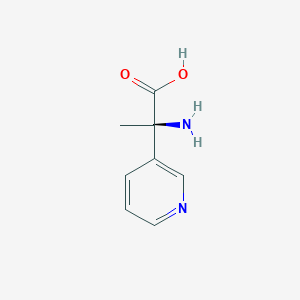
![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)

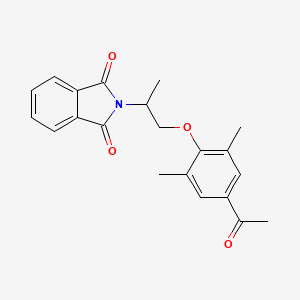
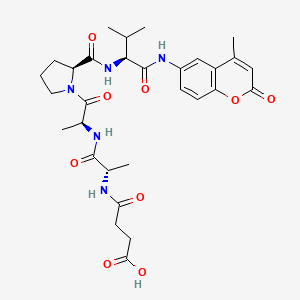
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
